2-[3-(trifluoromethyl)pyridin-2-yl]-2,3-dihydro-1H-isoindole
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Overview
Description
2-[3-(trifluoromethyl)pyridin-2-yl]-2,3-dihydro-1H-isoindole is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a dihydroisoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(trifluoromethyl)pyridin-2-yl]-2,3-dihydro-1H-isoindole typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized using various methods, including the reaction of trifluoromethylated precursors with suitable reagents.
Coupling with Isoindole: The pyridine derivative is then coupled with an isoindole precursor using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(trifluoromethyl)pyridin-2-yl]-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The trifluoromethyl group and other substituents on the pyridine ring can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-[3-(trifluoromethyl)pyridin-2-yl]-2,3-dihydro-1H-isoindole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethyl)pyridin-2-yl]-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-[3-(trifluoromethyl)pyridin-2-yl]thioethanamine: This compound also features a trifluoromethyl group attached to a pyridine ring but has a different functional group attached to the pyridine.
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)urea: Another compound with a trifluoromethyl-pyridine structure, used in different applications.
Uniqueness
2-[3-(trifluoromethyl)pyridin-2-yl]-2,3-dihydro-1H-isoindole is unique due to its specific combination of a trifluoromethyl-pyridine moiety with a dihydroisoindole structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H11F3N2 |
---|---|
Molecular Weight |
264.25 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)pyridin-2-yl]-1,3-dihydroisoindole |
InChI |
InChI=1S/C14H11F3N2/c15-14(16,17)12-6-3-7-18-13(12)19-8-10-4-1-2-5-11(10)9-19/h1-7H,8-9H2 |
InChI Key |
DIAUBEVESPDGRK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=C(C=CC=N3)C(F)(F)F |
Origin of Product |
United States |
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